2,3,5,6-Tetramethylphenylmagnesium bromide

Overview

Description

Molecular Structure Analysis

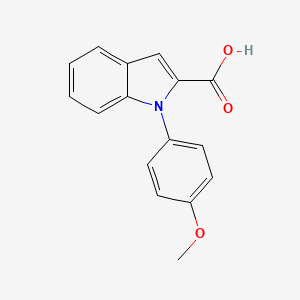

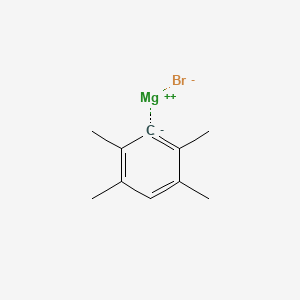

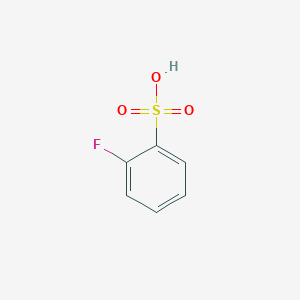

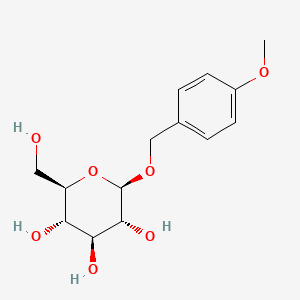

The molecular formula of 2,3,5,6-Tetramethylphenylmagnesium bromide is C10H13BrMg. Its molecular weight is 237.42 g/mol.Scientific Research Applications

1. Ligand Exchange Reactions in Organometallic Chemistry

2,3,5,6-Tetramethylphenylmagnesium bromide plays a significant role in ligand exchange reactions. For example, methylmagnesium iodide (or bromide) reacts with tetramesitylgermasilene and tetramesityldigermene, leading to the production of germylmagnesium iodide (or bromide) species. These reactions are crucial in the synthesis of germanes and understanding the mechanism of ligand exchange in organometallic compounds (Dixon, Netherton, & Baines, 1998).

2. Cross-Coupling Reactions

In the field of organic synthesis, this compound is utilized in cross-coupling reactions. For instance, it has been used in the scalable synthesis of FTY720, an immunosuppressive agent. These reactions are catalyzed by iron compounds, showcasing an environmentally friendly and cost-effective method for synthesizing complex organic molecules (Seidel, Laurich, & Fürstner, 2004).

3. Investigation of Schlenk Equilibrium

The compound is also instrumental in studying the Schlenk equilibrium, a fundamental concept in organometallic chemistry. Research into phenylmagnesium bromides with varying substituents, including tetramethylphenyl groups, has provided insights into the thermodynamic parameters of the Schlenk equilibrium, which is crucial for understanding the behavior of Grignard reagents in solution (Markies et al., 1991).

4. Synthesis of Organic Compounds

Furthermore, this compound is used in the synthesis of various organic compounds. For example, its reaction with certain intermediates can lead to the formation of quinazoline derivatives, showcasing its versatility in organic synthesis (Strekowski et al., 1988).

Safety and Hazards

2,3,5,6-Tetramethylphenylmagnesium bromide is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2,3,5,6-Tetramethylphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are carbonyl-containing compounds . The carbonyl group in these compounds plays a crucial role in the reaction with Grignard reagents .

Mode of Action

The Grignard reagent, such as this compound, reacts with the carbonyl group of the target compound . This reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond . The reaction proceeds through a two-step process: first, the Grignard reagent is prepared, and then it is reacted with a suitable carbonyl-containing compound .

Biochemical Pathways

The Grignard reaction is a key step in many biochemical pathways, particularly in the synthesis of organic compounds . The formation of a carbon-carbon bond by the Grignard reaction is a fundamental transformation in organic chemistry, enabling the construction of complex molecules from simpler precursors .

Pharmacokinetics

The properties of the compound, such as its reactivity and solubility, can influence its behavior in a chemical reaction system .

Result of Action

The result of the action of this compound is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including complex molecules of biological or pharmaceutical interest .

Action Environment

The action of this compound is highly sensitive to the environment . The reaction requires anhydrous (water-free) conditions, as the presence of water can lead to the rapid destruction of the Grignard reagent . The reaction is typically carried out in an ether solvent, which can solvate the organometallic compound and facilitate the reaction .

properties

IUPAC Name |

magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMLXCFHISGFAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)